molecular formula C13H15F3N2O2 B4882473 N'-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide CAS No. 5378-86-9

N'-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B4882473
CAS No.: 5378-86-9
M. Wt: 288.27 g/mol
InChI Key: ITRMWKYEQXTJDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of butan-2-amine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide
  • N-butan-2-yl-N-[3-(trifluoromethyl)phenyl]propionamide
  • N-butan-2-yl-N-[3-(trifluoromethyl)phenyl]butyramide

Uniqueness

N’-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to its specific structure, which includes a trifluoromethyl group attached to a phenyl ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

N'-butan-2-yl-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-3-8(2)17-11(19)12(20)18-10-6-4-5-9(7-10)13(14,15)16/h4-8H,3H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRMWKYEQXTJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385809
Record name ST50974235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-86-9
Record name ST50974235
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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